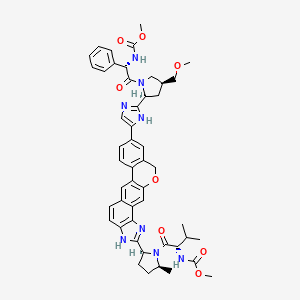

epi-Velpatasvir

Description

Epi-Velpatasvir is a stereoisomer of Velpatasvir, a direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) NS5A protein. While Velpatasvir (CAS No. 1377049-84-7) is a key component of the FDA-approved combination therapy Epclusa® (with sofosbuvir) and Vosevi® (with sofosbuvir and voxilaprevir), this compound differs in the spatial arrangement of its atoms, specifically at one or more stereogenic centers. This structural variation may alter its pharmacological properties, including binding affinity to NS5A, metabolic stability, and resistance profiles .

This compound is primarily studied as a process-related impurity or degradation product during Velpatasvir synthesis. Analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to detect and quantify this compound in pharmaceutical formulations . Its molecular formula (C₄₉H₅₄N₈O₈) matches Velpatasvir, but its distinct stereochemistry results in a unique CAS registry number (e.g., Velpatasvir Impurity 5: CAS No. 1493768-22-1) .

Properties

Molecular Formula |

C49H54N8O8 |

|---|---|

Molecular Weight |

883.0 g/mol |

IUPAC Name |

methyl N-[(1S)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42-/m0/s1 |

InChI Key |

FHCUMDQMBHQXKK-LPXUKQBVSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@H](C9=CC=CC=C9)NC(=O)OC)COC |

Canonical SMILES |

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Velpatasvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation of Velpatasvir intermediate compounds involves specific reaction conditions, such as the use of solvents, catalysts, and temperature control . The detailed synthetic routes are often proprietary, but they generally involve the formation of the core structure followed by functional group modifications.

Industrial Production Methods

Industrial production of Velpatasvir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production methods are designed to be scalable and cost-effective, ensuring the availability of the medication for widespread use .

Chemical Reactions Analysis

Types of Reactions

Velpatasvir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving Velpatasvir include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH control .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups can produce amines .

Scientific Research Applications

Velpatasvir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying NS5A inhibitors and their interactions with viral proteins.

Biology: Investigated for its effects on viral replication and its potential use in combination therapies.

Medicine: Primarily used in the treatment of chronic Hepatitis C infection, showing high efficacy across different HCV genotypes

Industry: Employed in the development of antiviral therapies and as a reference compound in pharmaceutical research

Mechanism of Action

Velpatasvir exerts its effects by inhibiting the NS5A protein of the Hepatitis C virus. This protein is crucial for viral replication, assembly, and modulation of host immune responses. By binding to NS5A, Velpatasvir prevents the virus from replicating, thereby reducing the viral load in the patient’s body . The molecular targets include specific domains within the NS5A protein, which are essential for its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

The table below summarizes key differences between epi-Velpatasvir, Velpatasvir, and related HCV NS5A inhibitors:

Notes:

- Sustained Virologic Response (SVR): Velpatasvir-based regimens achieve >95% SVR rates in HCV genotypes 1–6, surpassing earlier NS5A inhibitors like daclatasvir, which show genotype-dependent efficacy . This compound lacks clinical data due to its status as a non-therapeutic impurity.

- Resistance Profile : Velpatasvir maintains activity against common NS5A resistance substitutions (e.g., Y93H). This compound’s altered stereochemistry likely reduces resistance coverage, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.